Cephalexin Sulfoxide

Antibacterial activity Structure-activity relationship Oxidation product potency

Cephalexin Sulfoxide (CAS 56193-21-6), designated as Cephalexin Impurity J, is the (R)-sulfoxide oxidation product critical for pharmacopeial compliance testing per USP/EP monographs. Unlike inactive degradation impurities, this compound retains 83% of cephalexin's antibacterial activity, mandating its specific identification in QC workflows. Its distinct ozonation kinetics (kO3,app = 2.6×10⁴ M⁻¹ s⁻¹; kHO•,app = 7.6×10⁹ M⁻¹ s⁻¹ at pH 7) make it indispensable for environmental fate studies. Supplied as an off-white solid with comprehensive characterization data; requires -20°C storage. Ideal for HPLC/LC-MS method validation, forced degradation studies, and ANDA/DMF submissions.

Molecular Formula C16H17N3O5S
Molecular Weight 363.4 g/mol
CAS No. 56193-21-6
Cat. No. B601409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalexin Sulfoxide
CAS56193-21-6
SynonymsDTXSID90747311;  FT-0664462;  (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;  [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide
Molecular FormulaC16H17N3O5S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O
InChIInChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1
InChIKeyGAMHLNJQISGSQF-KBHJFDKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephalexin Sulfoxide (CAS 56193-21-6): Procurement-Grade Reference Standard and Primary Degradation Impurity of Cephalexin


Cephalexin Sulfoxide (CAS 56193-21-6), also designated as Cephalexin Impurity J, is the (R)-sulfoxide oxidation product of the first-generation cephalosporin antibiotic cephalexin [1]. The compound forms via direct oxidation of the thioether sulfur atom in the dihydrothiazine ring of the parent molecule under manufacturing or storage conditions . With a molecular formula of C16H17N3O5S and a molecular weight of 363.39 g/mol, this off-white solid is supplied with comprehensive characterization data compliant with regulatory guidelines [2]. The compound exhibits limited solubility in DMSO and methanol and demonstrates pronounced instability in solution, necessitating storage at -20°C [3].

Why Cephalexin Sulfoxide Cannot Be Substituted by Generic Cephalexin or Other Cephalosporin Impurities


Generic substitution with the parent drug cephalexin or alternative cephalosporin impurities fails on multiple technical grounds when the intended application is analytical method development, forced degradation studies, or environmental fate assessment. Cephalexin Sulfoxide retains 83% of the antibacterial activity of cephalexin, a property absent in other cephalexin degradation products such as diketopiperazines or deacetylated species [1]. Furthermore, the compound exhibits solution instability and a distinct ozonation reactivity profile (kO3,app = 2.6 × 10⁴ M⁻¹ s⁻¹, kHO•,app = 7.6 × 10⁹ M⁻¹ s⁻¹ at pH 7) that diverges markedly from both cephalexin and penicillin sulfoxide analogs [2]. These differentiated characteristics render Cephalexin Sulfoxide uniquely suited as a reference standard for pharmacopeial compliance testing, where accurate identification and quantification of this specific oxidative impurity are mandated .

Quantitative Differentiation Evidence: Cephalexin Sulfoxide vs. Closest Analogs and In-Class Candidates


Antibacterial Activity Retention: Cephalexin Sulfoxide Retains 83% Potency Relative to Parent Cephalexin

Cephalexin (CP)-(R)-sulfoxide retains 83% of the antibacterial activity of the parent compound cephalexin, as determined by quantitative bioassay following ozonation-mediated oxidation [1]. This contrasts sharply with penicillin G (PG)-(R)-sulfoxide, which retains only approximately 15% potency relative to penicillin G under identical experimental conditions [2].

Antibacterial activity Structure-activity relationship Oxidation product potency

Solution Instability: Cephalexin Sulfoxide Degrades in Aqueous Media While Cephalexin Demonstrates Acid Stability

Cephalexin sulfoxide is reported as unstable in solution across multiple vendor technical datasheets, requiring storage at -20°C and preparation under inert atmosphere [1]. In contrast, cephalexin exhibits considerable acid stability with a β-lactam hydrolysis half-life of approximately 25 hours at pH 1.0 and 35°C, and is classified as 'fairly acid stable' in comparative cephalosporin degradation studies [2].

Solution stability Degradation kinetics Reference standard handling

Ozonation Reactivity: Cephalexin Sulfoxide Degrades via Dual O₃/HO• Pathways Unlike Recalcitrant Penicillin Sulfoxide

Cephalexin (CP)-(R)-sulfoxide undergoes degradation by both ozone and hydroxyl radical, with second-order rate constants of kO3,app = 2.6 × 10⁴ M⁻¹ s⁻¹ and kHO•,app = 7.6 × 10⁹ M⁻¹ s⁻¹ at pH 7 [1]. This dual-pathway degradation contrasts with penicillin G (PG)-(R)-sulfoxide, which is recalcitrant toward further oxidation by ozone and is transformed only by hydroxyl radical (kHO•,app = 7.4 × 10⁹ M⁻¹ s⁻¹ at pH 7) [2].

Ozonation kinetics Advanced oxidation processes Environmental transformation

Primary Degradation Product Formation: Cephalexin Sulfoxide Forms with Maximum 34% Yield Under Ozonation

Under aqueous ozonation conditions, cephalexin (CP)-(R)-sulfoxide is formed as a primary oxidation product with a maximum yield of approximately 34% relative to initial cephalexin concentration [1]. This contrasts with penicillin G (PG)-(R)-sulfoxide formation under identical conditions, which achieves approximately 55% yield from the parent penicillin G [2].

Degradation pathway Oxidation product yield Forced degradation studies

Cephalexin Sulfoxide (CAS 56193-21-6): High-Value Application Scenarios Based on Quantitative Evidence


Analytical Method Development and Validation for Cephalexin Impurity Profiling

Cephalexin Sulfoxide serves as a fully characterized reference standard for HPLC/LC-MS method development and validation in pharmaceutical quality control. The compound's retention of 83% antibacterial activity relative to cephalexin [1] necessitates its specific identification and quantification to distinguish it from inactive degradation products. As a designated pharmacopeial impurity (Impurity J), the compound is used for method validation, system suitability testing, and calibration curve establishment in accordance with USP and EP monographs .

Forced Degradation (Stress Testing) Studies for Cephalexin Drug Substance and Product

In oxidative forced degradation studies, cephalexin sulfoxide is a primary oxidation product formed via sulfur oxidation [1]. The compound's solution instability requires careful experimental design with freshly prepared standard solutions to avoid quantification errors. The maximum 34% formation yield under ozonation conditions provides a quantitative benchmark for evaluating oxidative stress intensity and establishing meaningful acceptance criteria for impurity specifications.

Environmental Fate and Transformation Product Studies in Water Treatment

For environmental scientists investigating the fate of cephalexin in wastewater ozonation or advanced oxidation processes, cephalexin sulfoxide is a critical transformation product. Its distinct dual-pathway degradation kinetics (kO3,app = 2.6 × 10⁴ M⁻¹ s⁻¹; kHO•,app = 7.6 × 10⁹ M⁻¹ s⁻¹ at pH 7) [1] enable predictive modeling of degradation efficiency under various water treatment scenarios. The compound's 83% retained antibacterial activity further necessitates its monitoring to assess the true reduction in bioactive antibiotic load following treatment.

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